甲基2-氧代戊酸酯

描述

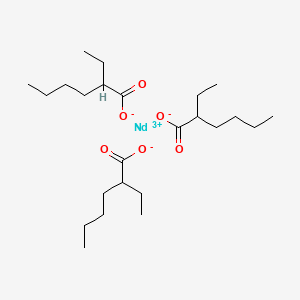

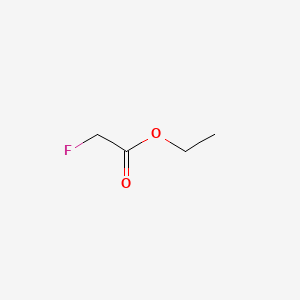

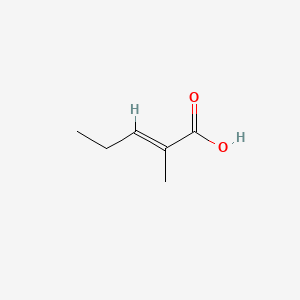

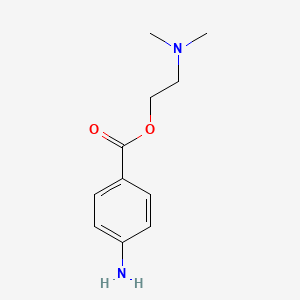

Methyl 2-oxopentanoate, also known as 4-Methyl-2-oxopentanoic acid, is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .

The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .

Molecular Structure Analysis

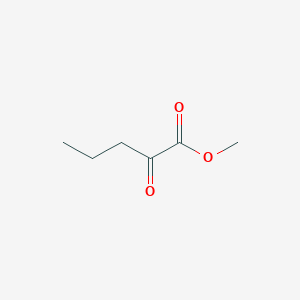

The molecular formula of Methyl 2-oxopentanoate is C6H9O3 . It is a 2-oxo monocarboxylic acid anion that is pentanoic acid (valeric acid) substituted with a keto group at C-2 and a methyl group at C-4 .Chemical Reactions Analysis

Methyl 2-oxopentanoate is involved in various chemical reactions. For instance, it participates in the reaction RHEA:54360, where 4-methyl-2-oxopentanoate and H+ react to form 3-methylbutanal and CO2 .科学研究应用

Specific Scientific Field

Chemical Engineering and Green Chemistry

Summary of the Application

Methyl 2-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .

Methods of Application or Experimental Procedures

The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base .

Results or Outcomes

Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes . Application of this green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .

2. Synthesis of Japanese Sake Flavor

Specific Scientific Field

Applied Microbiology and Biotechnology

Summary of the Application

Methyl 2-oxopentanoate contributes to a fruity flavor in Japanese sake. The mold Aspergillus oryzae synthesizes leucate from leucine and then the yeast Saccharomyces cerevisiae produces ethyl leucate from leucate during sake fermentation .

Methods of Application or Experimental Procedures

The A. oryzae gene/cDNA encoding the enzyme involved in leucate synthesis was identified and expressed in E. coli and A. oryzae host cells . The purified recombinant enzyme belonged to a D-isomer-specific 2-hydroxyacid dehydrogenase family and it NADPH- or NADH-dependently reduced 4-methyl-2-oxopentanate (MOA), a possible intermediate in leucine synthesis, to D-leucate with a preference for NADPH .

Results or Outcomes

An A. oryzae strain overexpressing the identified gene produced 125-fold more leucate than the wild-type strain . The strain overexpressing the enzyme produced 6.3-fold more ethyl leucate in the sake than the wild-type strain .

3. Thermophysical Property Data

Specific Scientific Field

Physical Chemistry and Thermodynamics

Summary of the Application

Methyl 2-oxopentanoate, also known as methyl pyruvate, is a compound with a variety of thermophysical properties that are critically evaluated and recommended by the NIST/TRC Web Thermo Tables (WTT) .

Methods of Application or Experimental Procedures

The WTT provides a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Results or Outcomes

For methyl 2-oxopentanoate, WTT contains critically evaluated recommendations for various properties such as normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, viscosity, and thermal conductivity .

4. Membrane Science

Specific Scientific Field

Chemical Engineering and Membrane Science

Summary of the Application

Methyl 2-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . Broad opportunities for this green solvent in membrane science were identified, where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable .

Methods of Application or Experimental Procedures

Important practical solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts have been determined to facilitate the uptake of methyl 2-oxopentanoate as a green solvent .

Results or Outcomes

The application of this green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents . Moreover, broad opportunities for this green solvent in membrane science were identified .

属性

IUPAC Name |

methyl 2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNLVYPIKSWXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349001 | |

| Record name | Methyl 2-Oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxopentanoate | |

CAS RN |

6376-59-6 | |

| Record name | Methyl 2-Oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。